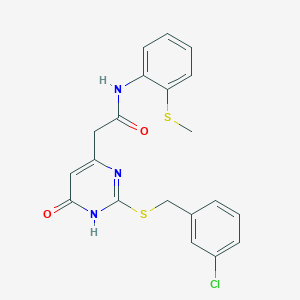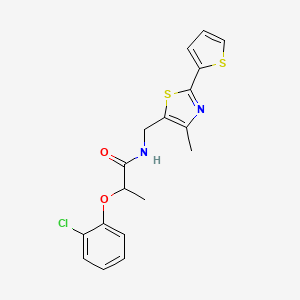
2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide" often involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functionalization and coupling steps. For example, compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have been synthesized using bromine as a cyclic reagent, yielding isolated products through recrystallization methods (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray diffraction techniques, revealing complex crystalline structures with specific space groups, bond lengths, and angles. This detailed structural information aids in understanding the compound's three-dimensional conformation and potential reactive sites (Liu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Compounds with structures related to "2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide" have been synthesized for various research purposes. For instance, derivatives of thiophene and thiazole have been developed through reactions involving specific nucleophiles, leading to potential antiviral agents (Sayed & Ali, 2007). Similarly, novel thiazole derivatives with antimicrobial and cytotoxic activities have been synthesized, showcasing the compound's potential in developing new therapeutic agents (Dawbaa et al., 2021).
Antimicrobial and Anticancer Activities
Research has shown that thiazole and thiadiazole derivatives, similar in structure to the compound , exhibit significant antimicrobial and anticancer properties. For example, a study synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Another study focused on the synthesis of azoles incorporating a sulfonamide moiety, which showed promising anticonvulsant activities (Farag et al., 2012).
Herbicidal and Anticonvulsant Properties
Additionally, the compound's structural derivatives have been found to possess herbicidal activities, as demonstrated by Liu et al. (2008), who synthesized a compound with effective herbicidal properties (Liu et al., 2008). This suggests the potential application of the compound in agricultural research and development.
Molecular Modelling and Design
The compound and its derivatives have also been subjects of molecular modelling and design studies, aiming to understand their interaction mechanisms and improve their biological activities. For instance, a study involving the design and synthesis of novel 4-thiazolidinones demonstrated their antimicrobial activity against Gram-positive bacteria, highlighting the importance of molecular design in enhancing biological effectiveness (Radwan, 2012).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-11-16(25-18(21-11)15-8-5-9-24-15)10-20-17(22)12(2)23-14-7-4-3-6-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYTOYUHRXQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C(C)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)


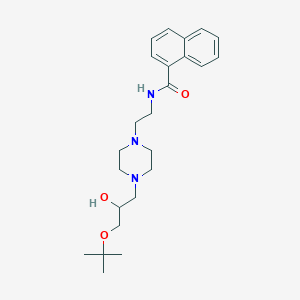

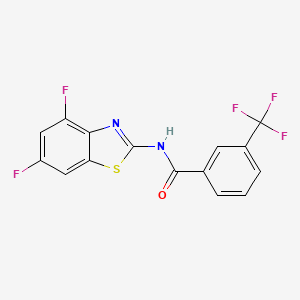
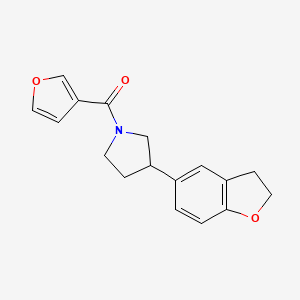

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
